![molecular formula C8H8N2O B1315603 2-methyl-1H-benzo[d]imidazol-5-ol CAS No. 41292-66-4](/img/structure/B1315603.png)
2-methyl-1H-benzo[d]imidazol-5-ol
Overview
Description
2-Methyl-1H-benzo[d]imidazol-5-ol is a chemical compound with the CAS Number: 41292-66-4 and a molecular weight of 148.16 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole derivatives, including 2-methyl-1H-benzo[d]imidazol-5-ol, have been synthesized through various methods. Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of 2-methyl-1H-benzo[d]imidazol-5-ol consists of a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It also contains two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole derivatives, including 2-methyl-1H-benzo[d]imidazol-5-ol, are key components to functional molecules that are used in a variety of everyday applications . They have been used in the development of new drugs due to their broad range of chemical and biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-methyl-1H-benzo[d]imidazol-5-ol include a molecular weight of 148.16 . It is also known to be highly soluble in water and other polar solvents .Scientific Research Applications
Therapeutic Potential
Imidazole derivatives, such as 2-methyl-1H-benzo[d]imidazol-5-ol, have been found to exhibit a wide range of therapeutic effects. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
Some imidazole derivatives have been found to have significant antimicrobial activity. For instance, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl has been developed and tested for antimicrobial activity against S. aureus .
Anti-Inflammatory Activity
Imidazole derivatives have been reported to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Activity
Imidazole derivatives have also been found to have anticancer properties . This opens up possibilities for their use in cancer treatment.
Antidiabetic Activity
Imidazole derivatives have shown antidiabetic activity . This suggests that they could be used in the development of new drugs for the treatment of diabetes.
Antiviral Activity
Imidazole derivatives have demonstrated antiviral properties . This makes them potential candidates for the development of new antiviral drugs.
Antioxidant Activity
Imidazole derivatives have been found to exhibit antioxidant activity . This suggests that they could be used in the development of new antioxidant drugs.
Anti-amoebic and Antihelmintic Activities
Imidazole derivatives have shown anti-amoebic and antihelmintic activities . This indicates their potential use in the treatment of amoebic and helminthic infections.
Safety and Hazards
Future Directions
The future directions for 2-methyl-1H-benzo[d]imidazol-5-ol and other imidazole derivatives are promising. They have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . The experimental results and drug-likeness properties of related compounds suggest potential applications, which can be developed as potent anticancer drugs in the near future .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, like 2-methyl-1h-benzo[d]imidazol-5-ol, have a broad range of biological activities . They are key components of functional molecules used in various applications, including pharmaceuticals .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
The properties of imidazole-containing compounds, including their solubility and stability, can be influenced by environmental factors .
properties
IUPAC Name |
2-methyl-3H-benzimidazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-9-7-3-2-6(11)4-8(7)10-5/h2-4,11H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOLHBXPXDTNOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538579 | |
Record name | 2-Methyl-1H-benzimidazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-benzo[d]imidazol-5-ol | |
CAS RN |
41292-66-4 | |
Record name | 2-Methyl-1H-benzimidazol-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41292-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1H-benzimidazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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